

Solubility profile of 2-Morpholino-5-nitrobenzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzoic acid

Cat. No.: B1596870

[Get Quote](#)

Introduction to 2-Morpholino-5-nitrobenzoic Acid: A Molecule of Interest

2-Morpholino-5-nitrobenzoic acid (CAS No: 4036-83-3; Molecular Formula: $C_{11}H_{12}N_2O_5$; Molecular Weight: 252.22 g/mol) is a multifaceted organic compound featuring a benzoic acid backbone substituted with a morpholine ring at the 2-position and a nitro group at the 5-position.^{[1][2]} The unique arrangement of these functional groups—a carboxylic acid (acidic, hydrogen bond donor/acceptor), a morpholine moiety (basic, polar, hydrogen bond acceptor), and a nitro group (polar, electron-withdrawing)—imparts a complex physicochemical profile that dictates its behavior in solution.^[3] Understanding its solubility is paramount for applications ranging from synthetic reaction design and purification to formulation development in medicinal chemistry.

Theoretical Underpinnings of Solubility: A Predictive Framework

The solubility of a solid in a liquid solvent is governed by the thermodynamic equilibrium between the solid state and the solution. This equilibrium is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.^{[1][3][4][5]} The key factors influencing the solubility of **2-Morpholino-5-nitrobenzoic acid** are detailed below.

The Role of Polarity and Hydrogen Bonding

The molecule's structure presents a combination of polar and non-polar characteristics. The carboxylic acid and nitro groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding.^{[6][7]} The morpholine ring, with its oxygen and nitrogen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.^{[6][7]} Conversely, the benzene ring provides a non-polar, hydrophobic character.

- Polar Solvents (e.g., Water, Alcohols): These solvents are expected to be effective at solvating **2-Morpholino-5-nitrobenzoic acid**. The ability of the solute to form hydrogen bonds with polar protic solvents like water and ethanol will be a primary driver of its solubility. ^{[6][8]}
- Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the functional groups, the compound is predicted to have low solubility in non-polar solvents. The energy required to break the strong intermolecular forces in the solid crystal lattice would not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.^{[3][4]}

The Influence of pH

The presence of both an acidic carboxylic acid group and a basic morpholine group means that the solubility of **2-Morpholino-5-nitrobenzoic acid** will be highly dependent on the pH of the aqueous medium.^{[9][10]}

- Acidic Conditions (Low pH): The morpholine nitrogen will be protonated, forming a cationic species. While the carboxylic acid will remain largely in its neutral form, the overall increase in polarity due to the ammonium cation should enhance solubility in aqueous solutions.
- Neutral Conditions (pH \approx 7): The molecule will exist predominantly as a zwitterion, with a protonated morpholine and a deprotonated carboxylate. This zwitterionic form can be highly polar and may exhibit reasonable aqueous solubility.
- Basic Conditions (High pH): The carboxylic acid will be deprotonated to form a carboxylate anion. This highly polar salt form is expected to be significantly more soluble in water than the neutral compound.^{[9][11]}

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature.[\[12\]](#)[\[13\]](#) This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and promotes the mixing of the solute and solvent molecules. It is reasonable to predict that the solubility of **2-Morpholino-5-nitrobenzoic acid** will increase with rising temperature in most solvents.[\[3\]](#)[\[12\]](#)

Predicted Solubility Profile and Comparative Data

Based on the theoretical principles outlined above, a predicted qualitative solubility profile for **2-Morpholino-5-nitrobenzoic acid** is presented in Table 1. To provide a semi-quantitative context, solubility data for structurally related nitrobenzoic acids are included for comparison. The presence of the polar morpholine group in the target compound is expected to enhance its solubility in polar solvents compared to its simpler nitrobenzoic acid analogues.

Table 1: Predicted Solubility Profile of **2-Morpholino-5-nitrobenzoic Acid** and Comparative Data for Related Compounds

Solvent	Solvent Type	Predicted Solubility of 2-Morpholino-5-nitrobenzoic Acid	Comparative Solubility Data (g/100 mL)
Water	Polar Protic	pH-dependent; Moderate to High (especially at high/low pH)	2-Nitrobenzoic Acid: Sparingly Soluble[14]; 2-Hydroxy-5-nitrobenzoic Acid: 1g in 1475ml (~0.07)[15]
Methanol	Polar Protic	High	2-Nitrobenzoic Acid: 42.72 at 10°C[14]; 3-Nitrobenzoic Acid: High[16]
Ethanol	Polar Protic	High	2-Nitrobenzoic Acid: ~33.3[14]; 3-Nitrobenzoic Acid: High[16]
Acetone	Polar Aprotic	High	2-Nitrobenzoic Acid: 40[14]
Acetonitrile	Polar Aprotic	Moderate	3-Nitrobenzoic Acid: Moderate[16]
Ethyl Acetate	Polar Aprotic	Moderate	3-Nitrobenzoic Acid: Moderate[16]
Dichloromethane	Non-Polar	Low	3-Nitrobenzoic Acid: Low[16]
Toluene	Non-Polar	Very Low	3-Nitrobenzoic Acid: Very Low[16]
Hexane	Non-Polar	Insoluble	-

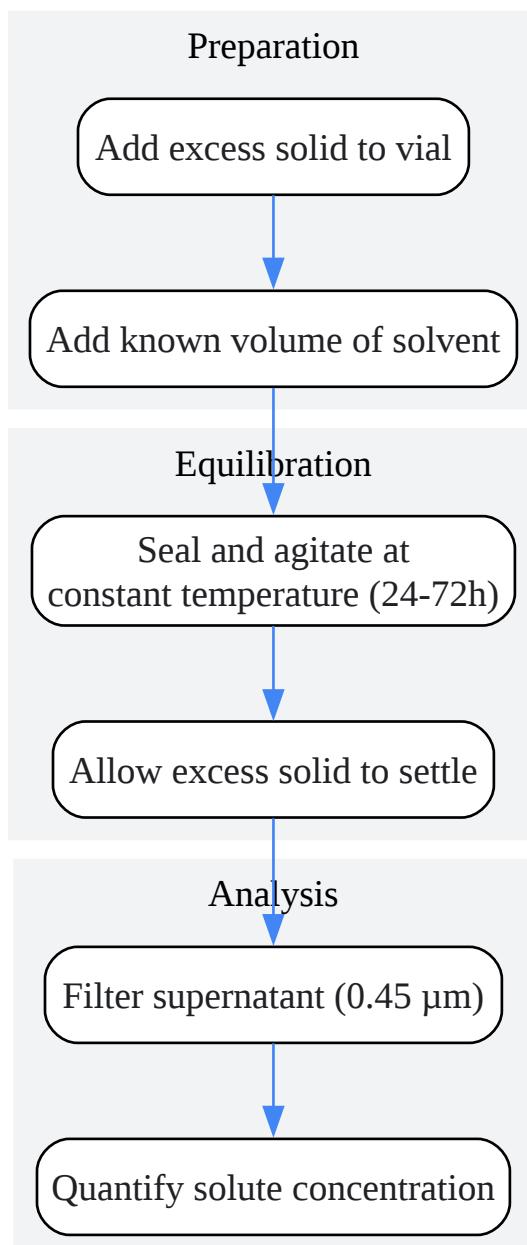
Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic

solubility.[14][17]

Equilibrium Solubility Determination: Shake-Flask Method

This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility.


Materials:

- **2-Morpholino-5-nitrobenzoic acid** (high purity)
- Selected solvents (analytical grade)
- Vials or flasks with airtight seals
- Temperature-controlled orbital shaker or incubator
- Syringe filters (0.45 µm, chemically compatible with the solvent)
- Analytical balance

Procedure:

- Preparation: Add an excess amount of solid **2-Morpholino-5-nitrobenzoic acid** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 μm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
- Quantification: Determine the concentration of the dissolved solute in the filtrate using one of the analytical methods described below.

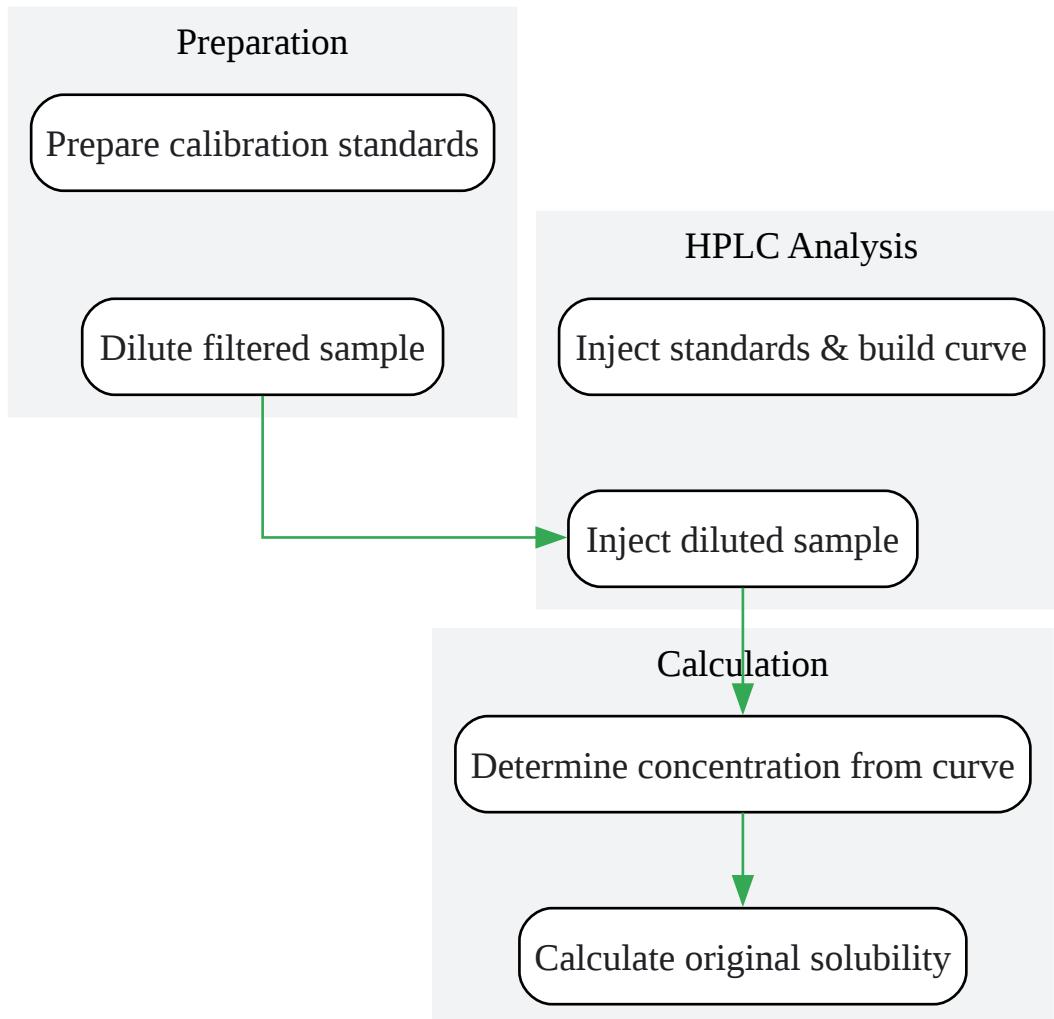
[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Methods

The choice of analytical technique depends on the required sensitivity, selectivity, and available instrumentation.[18]

HPLC is the preferred method for accurate and specific quantification, especially in complex matrices.[4]


Instrumentation & Conditions (Example):

- HPLC System: With UV-Vis detector
- Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. The exact ratio should be optimized to achieve good peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound (a wavelength near its λ_{max} should be chosen for maximum sensitivity).
- Injection Volume: 10-20 μ L

Procedure:

- Calibration Curve: Prepare a series of standard solutions of **2-Morpholino-5-nitrobenzoic acid** of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot a calibration curve of peak area versus concentration.
- Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

- Concentration Determination: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Analysis by HPLC-UV.

This is a simpler and faster method, suitable for pure solutions where the compound has a distinct UV absorbance profile.[14][18]

Procedure:

- Determine λ_{max} : Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λ_{max}).
- Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_{max} . Plot a calibration curve of absorbance versus concentration (Beer's Law).
- Sample Analysis: Dilute the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve.
- Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.

Conclusion

While direct experimental solubility data for **2-Morpholino-5-nitrobenzoic acid** is not readily available in the literature, a robust understanding of its solubility profile can be achieved through the application of fundamental chemical principles. The presence of acidic, basic, and polar functional groups suggests a high degree of solubility in polar solvents and a strong dependence on the pH of aqueous media. This guide provides a predictive framework for its behavior and, more importantly, equips researchers with the detailed experimental protocols necessary to generate high-quality, reliable solubility data. The methodologies presented herein are designed to be self-validating, ensuring that the generated data is accurate and reproducible, thereby supporting the continued development and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homework.study.com [homework.study.com]
- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. byjus.com [byjus.com]
- 13. Solubility - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 17. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. al-kindipublisher.com [al-kindipublisher.com]
- To cite this document: BenchChem. [Solubility profile of 2-Morpholino-5-nitrobenzoic acid in various solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596870#solubility-profile-of-2-morpholino-5-nitrobenzoic-acid-in-various-solvents\]](https://www.benchchem.com/product/b1596870#solubility-profile-of-2-morpholino-5-nitrobenzoic-acid-in-various-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com